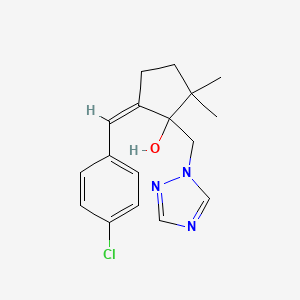
トリチコナゾール
概要
説明
Triticonazole is a triazole pesticide/fungicide with broad antifungal activity . It likely inhibits 14-α demethylase, which inhibits ergosterol production and fungal cell wall synthesis .
Molecular Structure Analysis
Triticonazole has a molecular weight of 317.8 g/mol . It contains one chiral center and consists of two stereoisomers, ®- and (S)-triticonazole .
Chemical Reactions Analysis
Triticonazole is known to interact with soil microorganisms and enzymes . It has been found to decrease dehydrogenase and phosphatase activities and increase urease activity when barley and wheat seeds treated with various doses of triticonazole were sown in chernozem soil .
科学的研究の応用
植物病害の殺菌剤
トリチコナゾールは、多くの植物の病気を防除するために、殺菌剤として広く使用されています . 特に、穀物種子の処理に使用されています .
土壌微生物と酵素
トリチコナゾールは、土壌微生物と酵素に大きな影響を与えます . これらの影響を評価するために、実験的方法が適用されました . トリチコナゾールをさまざまな用量で処理した大麦と小麦の種子をチェルノゼム土壌に播種すると、脱水素酵素とホスファターゼの活性が低下し、ウレアーゼの活性が上昇しました . 酵素が活性を回復するには、少なくとも21日間必要でした . これは、播種後14日における土壌微生物の総数の減少と一致していました .
ヒトの健康
トリチコナゾールは、ヒトの健康に影響を与える可能性があります . 両方の立体異性体はヒト血漿タンパク質に結合することができ、ヒトシトクロムの潜在的な阻害剤であり、心臓毒性と内分泌かく乱の可能性が低いことが明らかになりました . 別個の効果として、®-TTZは皮膚感作、発がん性、呼吸器毒性を引き起こしました .
立体特異性
トリチコナゾールの市販製品は、®-トリチコナゾールと(S)-トリチコナゾールを含むラセミ体です . 立体異性体と土壌酵素の相互作用エネルギーに有意な差はありませんでしたが、(S)-TTZは血漿タンパク質とヒトシトクロムに対して高い相互作用エネルギーを示しました .
食品と水中の残留物
トリチコナゾールの残留物は、野菜、果物、飲料水で検出されています .
作業者の安全
Seed TROPEXモデルによる計算によると、意図した使用(穀物の種子処理)における推定暴露は、PPEを考慮した場合、作業者、通行人、労働者に対してAOELを下回っています .
作用機序
Target of Action
Triticonazole, also known as Alios, is a triazole fungicide that primarily targets the enzyme cytochrome P450 14-alpha-demethylase in susceptible fungi . This enzyme plays a crucial role in the biosynthesis of ergosterol, a vital component of the fungal cell membrane .
Mode of Action
Triticonazole exerts its antifungal activity by disrupting the normal permeability of the fungal cell membrane . It inhibits the activity of cytochrome P450 14-alpha-demethylase, leading to the accumulation of lanosterol and other methylated sterols, and a decrease in ergosterol concentration . The depletion of ergosterol disrupts the structure and function of the fungal cell membrane, leading to inhibition or decrease of fungal growth .
Biochemical Pathways
The inhibition of cytochrome P450 14-alpha-demethylase by Triticonazole disrupts the ergosterol biosynthesis pathway . This disruption leads to an accumulation of lanosterol and other methylated sterols, and a decrease in ergosterol . Ergosterol is essential for maintaining the integrity and fluidity of the fungal cell membrane. Its depletion disrupts the structure and many functions of the fungal membrane, leading to inhibition of fungal growth .
Pharmacokinetics (ADME Properties)
They are also known to interact with human plasma proteins and potentially inhibit human cytochromes .
Result of Action
The primary result of Triticonazole’s action is the inhibition of fungal growth. This is achieved through the disruption of the fungal cell membrane’s structure and function due to the depletion of ergosterol . In human cells, Triticonazole and its stereoisomers have been found to bind to human plasma proteins and potentially inhibit human cytochromes, revealing cardiotoxicity and low endocrine disruption potential .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Triticonazole. For instance, in soil microorganisms and enzymes, Triticonazole has been observed to decrease dehydrogenase and phosphatase activities and increase urease activity . These effects were observed when barley and wheat seeds treated with various doses of Triticonazole were sown in chernozem soil . At least 21 days were necessary for the enzymes to recover the activities . This suggests that the soil environment and the presence of plants can influence the action and efficacy of Triticonazole.
Safety and Hazards
将来の方向性
Under the authority of the Pest Control Products Act, all registered pesticides must be re-evaluated by Health Canada’s Pest Management Regulatory Agency (PMRA) to ensure that they meet current health and environmental standards and have value . The re-evaluation considers data and information from pesticide manufacturers, published scientific reports, and other regulatory agencies, as well as comments received during public consultations .
生化学分析
Biochemical Properties
Triticonazole interacts with various enzymes and proteins. Both stereoisomers of Triticonazole are able to bind to human plasma proteins and are potential inhibitors of human cytochromes . This interaction reveals cardiotoxicity and low endocrine disruption potential .
Cellular Effects
Triticonazole has distinct effects on different types of cells. In soil microorganisms, it decreases dehydrogenase and phosphatase activities and increases urease activity . In human hepatocarcinoma cells, pathways of “alanine, aspartic acid and glutamate metabolism” and “pyruvate metabolism” were disturbed significantly by R-Triticonazole .
Molecular Mechanism
The mechanism of action of Triticonazole is based on its interaction with biomolecules. The bioactivity of R-Triticonazole was found to be 4.28-fold higher than its antipode since it bound stronger with fungal CYP51B and induced more abnormal metabolic processes of Fusarium graminearum .
Temporal Effects in Laboratory Settings
Triticonazole shows changes in its effects over time in laboratory settings. At least 21 days were necessary for the enzymes to recover their activities after exposure to Triticonazole . This was consistent with the diminution of the total number of soil microorganisms in the 14 days after sowing .
Metabolic Pathways
Triticonazole is involved in various metabolic pathways. R-Triticonazole disturbed the “alanine, aspartic acid and glutamate metabolism” and “pyruvate metabolism” pathways in human hepatocarcinoma cells .
特性
IUPAC Name |
5-[(4-chlorophenyl)methylidene]-2,2-dimethyl-1-(1,2,4-triazol-1-ylmethyl)cyclopentan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O/c1-16(2)8-7-14(9-13-3-5-15(18)6-4-13)17(16,22)10-21-12-19-11-20-21/h3-6,9,11-12,22H,7-8,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPDBOQMNKNNODG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=CC2=CC=C(C=C2)Cl)C1(CN3C=NC=N3)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0032655 | |
| Record name | Triticonazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0032655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
In water, 9.3 mg/L at 20 °C, independent of pH | |
| Details | MacBean C, ed; The e-Pesticide Manual, 15th ed., Version 5.0.1. Surrey UK, British Crop Protection Council. Triticonazole (131983-72-7) (2010) | |
| Record name | Triticonazole | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7944 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.326-1.369 at 20 °C | |
| Details | MacBean C, ed; The e-Pesticide Manual, 15th ed., Version 5.0.1. Surrey UK, British Crop Protection Council. Triticonazole (131983-72-7) (2010) | |
| Record name | Triticonazole | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7944 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
VP: <1X10-5 mPa at 50 °C, Slight decomposition at 180 °C | |
| Details | MacBean C, ed; The e-Pesticide Manual, 15th ed., Version 5.0.1. Surrey UK, British Crop Protection Council. Triticonazole (131983-72-7) (2010) | |
| Record name | Triticonazole | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7944 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White powder | |
CAS No. |
131983-72-7 | |
| Record name | Triticonazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=131983-72-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Triticonazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0032655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclopentanol, 5-[(4-chlorophenyl)methylene]-2,2-dimethyl-1-(1H-1,2,4-triazol-1-ylmethyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.137 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Triticonazole | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7944 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
139-140.5 °C | |
| Details | MacBean C, ed; The e-Pesticide Manual, 15th ed., Version 5.0.1. Surrey UK, British Crop Protection Council. Triticonazole (131983-72-7) (2010) | |
| Record name | Triticonazole | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7944 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of triticonazole in fungi?
A1: Triticonazole, like other triazole fungicides, inhibits the cytochrome P450 enzyme 14α-demethylase (CYP51) in fungi. [, ] This enzyme is crucial for the biosynthesis of ergosterol, a key component of fungal cell membranes.
Q2: How does the inhibition of CYP51 affect fungal cells?
A2: Inhibiting CYP51 disrupts ergosterol biosynthesis, leading to a cascade of effects that ultimately compromise fungal cell membrane integrity and function. This disruption results in fungal growth inhibition and cell death. []
Q3: Are there differences in the activity of triticonazole enantiomers?
A3: Yes, research has shown that the (R)-enantiomer of triticonazole generally exhibits higher fungicidal activity than the (S)-enantiomer against various phytopathogens. This difference in activity is attributed to variations in their binding modes and affinities to the CYP51 target. []
Q4: Has resistance to triticonazole been reported in fungal populations?
A5: Yes, while triticonazole effectively controls various fungal diseases, resistance development in target fungi has been reported. [, ]
Q5: What are the known mechanisms of resistance to triticonazole?
A6: Research suggests that mutations in the β-tubulin gene, particularly the E198A substitution, are associated with triticonazole resistance in Sclerotinia homoeocarpa, the causal agent of dollar spot disease in turfgrass. []
Q6: Is there cross-resistance between triticonazole and other fungicide classes?
A7: Yes, cross-resistance between triticonazole and other demethylation inhibitor (DMI) fungicides has been observed. [] This highlights the importance of resistance management strategies, such as fungicide rotations and mixtures, to minimize resistance development.
Q7: How is triticonazole applied, and how does this influence its fate in the environment?
A8: Triticonazole is commonly applied as a seed treatment, foliar spray, or soil drench. [, , ] When applied as a seed treatment, its release into the soil is gradual and influenced by factors such as soil type, water content, and coating formulation. [, ]
Q8: What is the role of soil sorption in the environmental fate of triticonazole?
A9: Triticonazole strongly binds to soil organic matter, primarily through hydrophobic interactions. [, ] This sorption process significantly influences its mobility and availability for uptake by plants and microorganisms.
Q9: Does the formulation of triticonazole influence its degradation?
A12: Research indicates that some formulation additives, particularly at high concentrations, can influence triticonazole degradation in soil. [] For instance, propylene glycol can enhance degradation through cometabolism, while certain surfactants may reduce degradation rates.
Q10: What analytical methods are used to detect and quantify triticonazole?
A15: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a common and sensitive method for detecting and quantifying triticonazole residues in various matrices, including agricultural crops and environmental samples. [, ]
Q11: What is the importance of analytical method validation?
A16: Analytical method validation ensures that the methods used to detect and quantify triticonazole are accurate, precise, and reliable. This is crucial for generating reliable data on its fate and behavior in the environment, food safety assessments, and regulatory purposes. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6,6-Dimethyl-1-[3-(2,4,5-trichlorophenoxy)propoxy]-1,6-dihydro-1,3,5-triazine-2,4-diamine](/img/structure/B1683595.png)
![N-[2-[[(2R,11bS)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl]-methylsulfonylamino]ethyl]methanesulfonamide](/img/structure/B1683596.png)
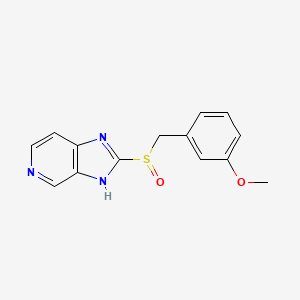

![1'-pentylspiro[6H-furo[2,3-f][1,3]benzodioxole-7,3'-indole]-2'-one](/img/structure/B1683601.png)
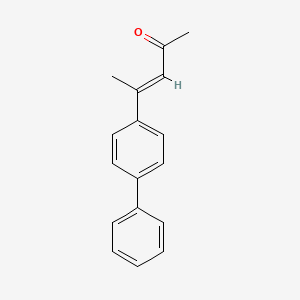
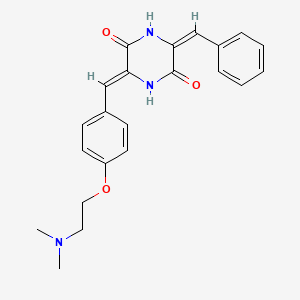

![(4E)-4-[[3-[(3-methylphenyl)methoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione](/img/structure/B1683609.png)
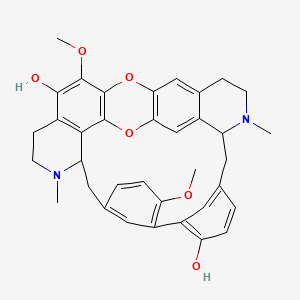
![4-(5-Methyl-1,3,4,9b-tetrahydro-2h-indeno[1,2-c]pyridin-2-yl)butan-2-one](/img/structure/B1683613.png)



